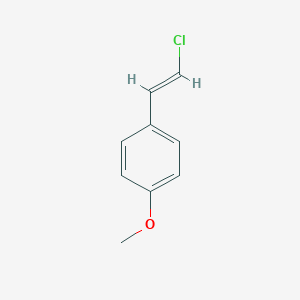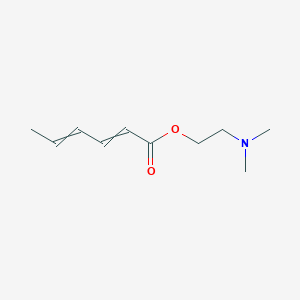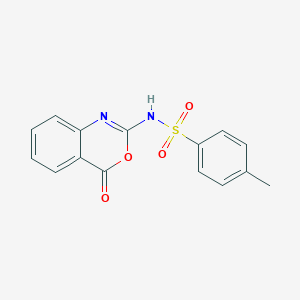![molecular formula C12H15N3O4S B231171 (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol CAS No. 16754-86-2](/img/structure/B231171.png)
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol involves the inhibition of enzymes involved in DNA replication and transcription. This inhibition leads to the inhibition of cell proliferation and viral replication.
Efectos Bioquímicos Y Fisiológicos
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for off-target effects, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anti-cancer and anti-viral agent in clinical trials. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol involves the reaction of 4-methylthio-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with D-ribose in the presence of a Lewis acid catalyst. The reaction yields the desired compound in good yield and high purity.
Propiedades
Número CAS |
16754-86-2 |
|---|---|
Nombre del producto |
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
Fórmula molecular |
C12H15N3O4S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4S/c1-20-11-6-2-3-15(10(6)13-5-14-11)12-9(18)8(17)7(4-16)19-12/h2-3,5,7-9,12,16-18H,4H2,1H3/t7-,8?,9-,12-/m1/s1 |
Clave InChI |
ULAFTYMEZPGDOI-XHPIMKSCSA-N |
SMILES isomérico |
CSC1=NC=NC2=C1C=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)O |
SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)CO)O)O |
SMILES canónico |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)CO)O)O |
Sinónimos |
NSC 105,826 NSC 105826 NSC-105,826 NSC-105826 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

